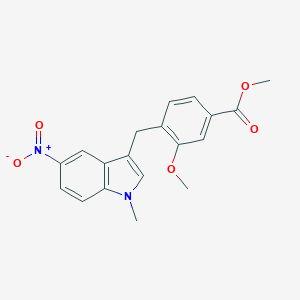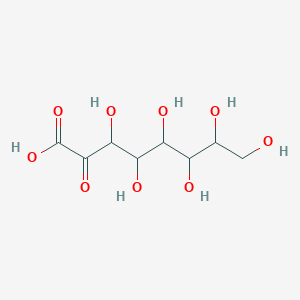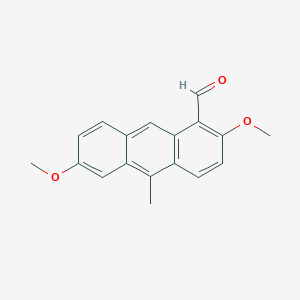
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.
Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.
Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes involving anthracene derivatives.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.
10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.
1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
110038-62-5 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
InChI 键 |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
规范 SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
同义词 |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B11095.png)

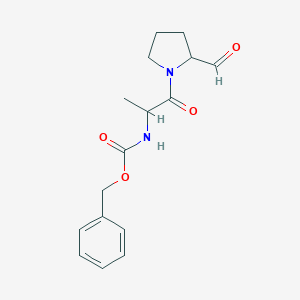
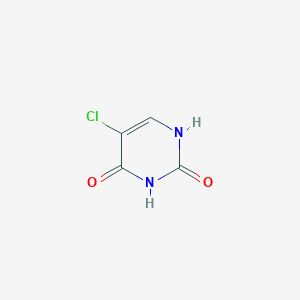
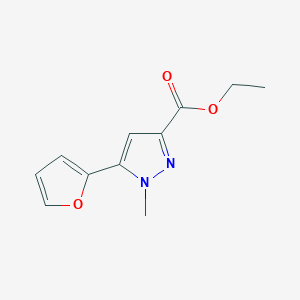
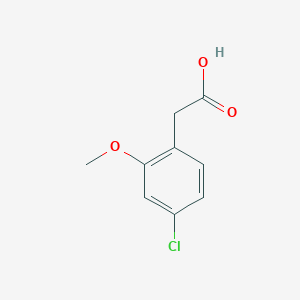
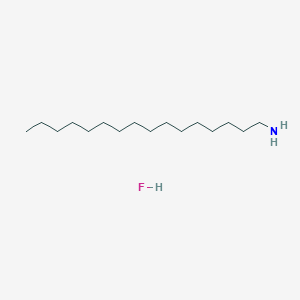
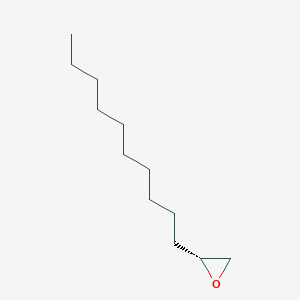
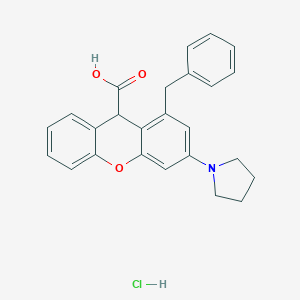
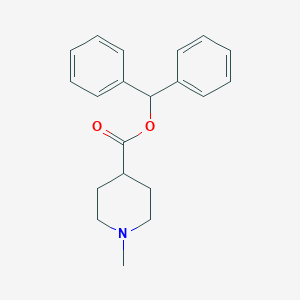

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride](/img/structure/B11118.png)
